molecular formula C15H20N2O B2626865 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole CAS No. 1706432-08-7

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole

Cat. No. B2626865
M. Wt: 244.338
InChI Key: BERFJYMNJDIENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole, also known as 5-MeO-MPMI, is a synthetic compound that belongs to the family of indole-based psychedelics. It has been found to have potential therapeutic applications in the treatment of various mental illnesses.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole involves the reaction of 5-methoxy-2-methyl-1H-indole with pyrrolidine and formaldehyde in the presence of a catalyst to form the desired compound.

Starting Materials
5-methoxy-2-methyl-1H-indole, pyrrolidine, formaldehyde, catalyst

Reaction
Step 1: Dissolve 5-methoxy-2-methyl-1H-indole in a suitable solvent., Step 2: Add pyrrolidine and formaldehyde to the reaction mixture., Step 3: Add a catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.

Mechanism Of Action

The mechanism of action of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole involves the activation of the serotonin 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and glutamate. This results in altered perception, mood, and cognition. The compound has also been found to have a modulatory effect on the activity of the prefrontal cortex, which is involved in the regulation of behavior and emotion.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole include altered perception, mood, and cognition. The compound has been found to induce a state of heightened awareness and emotional openness, which may have therapeutic benefits for individuals with mental illnesses. However, the compound may also induce adverse effects such as anxiety, paranoia, and hallucinations.

Advantages And Limitations For Lab Experiments

The advantages of using 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in mental illnesses. The compound is also relatively easy to synthesize and purify. However, the limitations of using 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole in lab experiments include its potential for inducing adverse effects, which may complicate the interpretation of results. Additionally, the compound has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

For research on 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole include the investigation of its therapeutic potential in the treatment of mental illnesses, particularly depression, anxiety, and PTSD. The compound may also have potential applications in the field of neuroscience, including the study of the role of the serotonin 5-HT2A receptor in cognition and perception. Further research is needed to better understand the long-term effects of the compound and to develop safer and more effective treatment options for mental illnesses.
Conclusion:
In conclusion, 5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole is a synthetic compound that has potential therapeutic applications in the treatment of various mental illnesses. The compound has a high affinity for the serotonin 5-HT2A receptor and has been found to induce altered perception, mood, and cognition. However, the compound may also induce adverse effects, and its long-term effects are not well understood. Future research is needed to better understand the therapeutic potential of the compound and to develop safer and more effective treatment options for mental illnesses.

Scientific Research Applications

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole has been found to have potential therapeutic applications in the treatment of various mental illnesses, including depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-13(8-11-4-3-7-16-11)14-9-12(18-2)5-6-15(14)17-10/h5-6,9,11,16-17H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERFJYMNJDIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-methyl-3-(pyrrolidin-2-ylmethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.